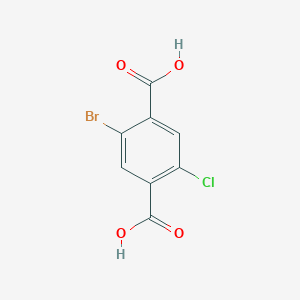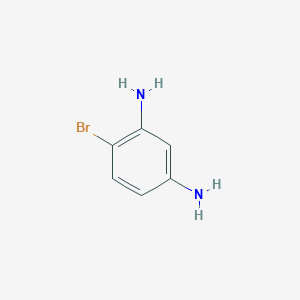
2-(Aminomethyl)adamantan-2-ol
Descripción general
Descripción
Synthesis Analysis
The synthesis of adamantane derivatives, including compounds similar to 2-(Aminomethyl)adamantan-2-ol, often involves multi-step processes starting from adamantan-1-ol or adamantan-1-carboxylic acid. For instance, novel adamantane β-amino acid derivatives have been prepared through a sequence of reactions starting from ethyl adamant-2-ylidenecyanoacetate, showcasing the complexity and efficiency of adamantane derivatization (Peroković et al., 2012). Another example is the synthesis of 2-bicyclo[4.2.0]octa-1,3,5-trien-3-yl-adamantan-2-ol, which highlights the diversity of methods available for adamantane functionalization (Levchenko et al., 2020).
Molecular Structure Analysis
Adamantane derivatives exhibit unique molecular structures that significantly influence their physical and chemical properties. The crystallographic analysis reveals intricate details about their molecular arrangement, as seen in compounds like N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines. These structures are characterized by various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to their stability and reactivity (El-Emam et al., 2020).
Chemical Reactions and Properties
Adamantane derivatives undergo a range of chemical reactions, reflecting their versatility. For instance, the electrophilic reactions of 5-aryltetrazoles with adamantane derivatives yield products with new functional groups, demonstrating the reactivity of the adamantane core in nucleophilic substitution reactions (Mikolaichuk et al., 2020). The reactivity can be further illustrated by the synthesis of 3-amino-1-adamantanemethanol from adamantane carboxylic acid, showcasing the diverse functionalization strategies applicable to adamantane derivatives (Cai et al., 2011).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound belongs to the group of adamantane derivatives, which are known to have various bioactive properties
Mode of Action
Adamantane derivatives are known to interact with their targets through various non-covalent interactions, including hydrogen bonding and π-π stacking. These interactions contribute to their stability and reactivity.
Biochemical Pathways
It is known that adamantane derivatives can influence a range of biochemical reactions, reflecting their versatility. For instance, they can participate in nucleophilic substitution reactions.
Result of Action
Action Environment
It is known that the synthesis of adamantane derivatives often involves multi-step processes that can be influenced by various environmental factors .
Propiedades
IUPAC Name |
2-(aminomethyl)adamantan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c12-6-11(13)9-2-7-1-8(4-9)5-10(11)3-7/h7-10,13H,1-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBCLFLXXIIDQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28529-71-7 | |
| Record name | NSC145166 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145166 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details


















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

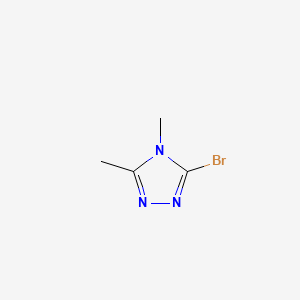
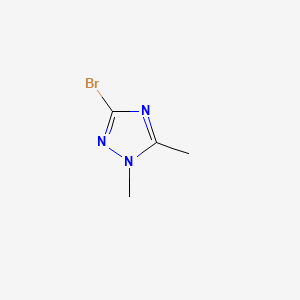
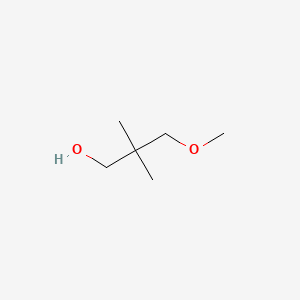
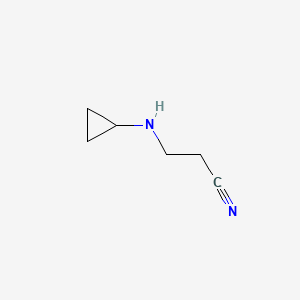
![2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B1267070.png)
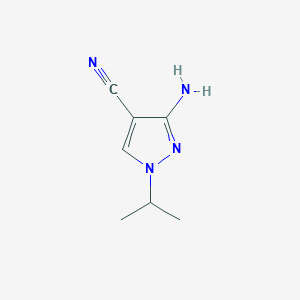
![Cyclopenta[c]pyrazole-2(4h)-propanenitrile, 3-amino-5,6-dihydro-](/img/structure/B1267076.png)
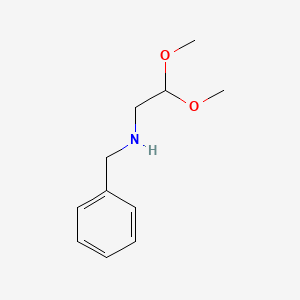
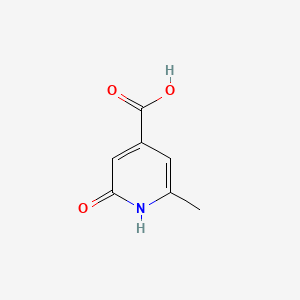
![Benzyl N-[(diethylcarbamoyl)methyl]carbamate](/img/structure/B1267082.png)


